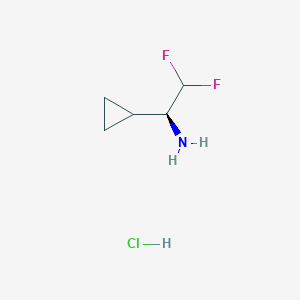
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DCPA and belongs to the class of pyrazole derivatives.
作用机制
The exact mechanism of action of DCPA is not well understood. However, it has been proposed that DCPA inhibits the activity of certain enzymes such as cyclooxygenases and lipoxygenases, which are involved in the production of inflammatory mediators. Moreover, DCPA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DCPA has been shown to have a significant impact on various biochemical and physiological processes. In vitro studies have shown that DCPA inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, DCPA has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. DCPA has also been reported to exhibit antifungal activity by disrupting the fungal cell membrane.
实验室实验的优点和局限性
One of the major advantages of DCPA is its ability to inhibit the growth of cancer cells and inflammatory mediators at low concentrations. Moreover, DCPA has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for the development of anticancer and anti-inflammatory drugs. However, the limitations of DCPA include its poor solubility in water and the lack of in vivo studies to evaluate its toxicity and efficacy.
未来方向
There are several future directions for the research on DCPA. Firstly, the development of novel analogs of DCPA with improved solubility and efficacy could lead to the discovery of more potent anticancer and anti-inflammatory drugs. Secondly, the evaluation of the in vivo toxicity and efficacy of DCPA could provide valuable insights into its therapeutic potential. Moreover, the identification of the exact molecular targets of DCPA could help in the development of more targeted therapies for cancer and inflammatory diseases. Finally, the development of drug delivery systems for DCPA could improve its bioavailability and therapeutic efficacy.
合成方法
The synthesis of DCPA involves the reaction of 2,3-dichlorobenzonitrile with 5-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with prop-2-enamide to yield DCPA. This method has been reported in the literature and has been optimized for high yield and purity.
科学研究应用
DCPA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. In vitro studies have shown that DCPA inhibits the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. Moreover, DCPA has been shown to inhibit the production of inflammatory cytokines and prostaglandins, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. DCPA has also been reported to exhibit antifungal activity against various fungi such as Candida albicans.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide involves the reaction of 2,3-dichlorobenzonitrile with 4-phenyl-3-buten-2-one in the presence of sodium ethoxide to form (Z)-3-(2,3-dichlorophenyl)-2-cyano-3-(4-phenyl-1-buten-1-yl)prop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-phenylhydrazinyl)prop-2-enamide, which is then reacted with 4-phenyl-3-buten-2-one in the presence of sodium ethoxide to form (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide.", "Starting Materials": [ "2,3-dichlorobenzonitrile", "4-phenyl-3-buten-2-one", "sodium ethoxide", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 2,3-dichlorobenzonitrile with 4-phenyl-3-buten-2-one in the presence of sodium ethoxide to form (Z)-3-(2,3-dichlorophenyl)-2-cyano-3-(4-phenyl-1-buten-1-yl)prop-2-en-1-one.", "Step 2: React (Z)-3-(2,3-dichlorophenyl)-2-cyano-3-(4-phenyl-1-buten-1-yl)prop-2-en-1-one with hydrazine hydrate to form (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-phenylhydrazinyl)prop-2-enamide.", "Step 3: React (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(4-phenylhydrazinyl)prop-2-enamide with 4-phenyl-3-buten-2-one in the presence of sodium ethoxide to form (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide." ] } | |
CAS 编号 |
1005860-51-4 |
分子式 |
C19H12Cl2N4O |
分子量 |
383.23 |
IUPAC 名称 |
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C19H12Cl2N4O/c20-15-7-4-8-16(17(15)21)24-19(26)13(10-22)9-14-11-23-25-18(14)12-5-2-1-3-6-12/h1-9,11H,(H,23,25)(H,24,26)/b13-9- |
InChI 键 |
PHHVMKYXVCDFPL-LCYFTJDESA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789526.png)
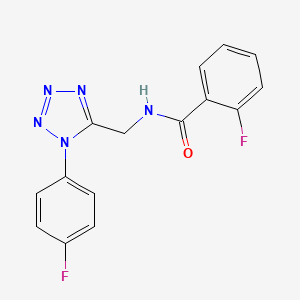
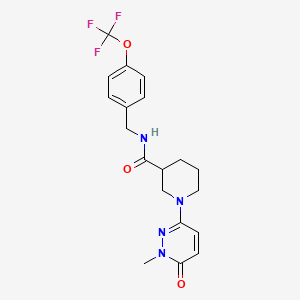
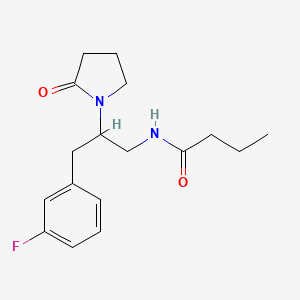
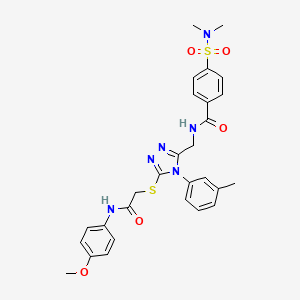
![1-methyl-8-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2789535.png)
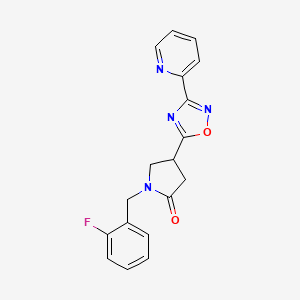
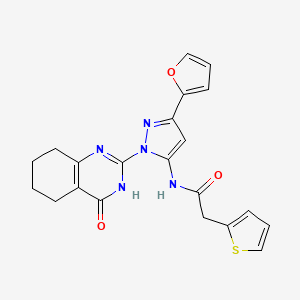

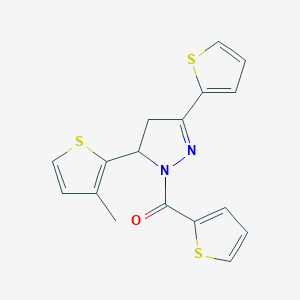
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzamide](/img/structure/B2789543.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2789544.png)
